Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is a complex organic compound that features a piperazine ring linked to dithiophene units through carbonothioylimino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate typically involves the reaction of piperazine derivatives with thiophene-based compounds under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioylimino linkages can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene units can participate in electron transfer processes. The carbonothioylimino linkages may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,3’-[piperazine-1,4-diyl]dipropanoate: A related compound with similar structural features but different functional groups.
Thiophene derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic derivatives share the thiophene ring system.
Uniqueness
Dimethyl 3,3’-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate is unique due to its combination of piperazine and thiophene units linked by carbonothioylimino groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-[[4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S4/c1-25-15(23)13-11(3-9-29-13)19-17(27)21-5-7-22(8-6-21)18(28)20-12-4-10-30-14(12)16(24)26-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,27)(H,20,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPCHDXKICEQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.